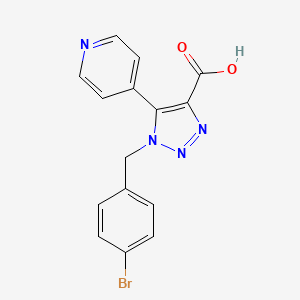

![molecular formula C21H20N2OS2 B2763075 2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-77-2](/img/structure/B2763075.png)

2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives involves the use of bioisosterism, a method that involves the exchange of specific groups in a molecule while maintaining similar biological activity . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives is complex and varies depending on the specific derivative. For example, some derivatives contain a pyridin-2-yloxy moiety . The structure-activity relationships of these compounds are often discussed in the context of their fungicidal activity .Chemical Reactions Analysis

Pyrimidinamine derivatives undergo various chemical reactions during their synthesis. For instance, in one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . The new compounds showed excellent fungicidal activity .Scientific Research Applications

Antimicrobial Activity

This compound has been identified to have broad spectrum antibacterial activity . It has been found to be effective against a variety of bacterial strains with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg mL−1 . Additionally, it also exhibits reasonable antifungal activity with an MIC of 31.25 μg mL−1 .

Inhibition of Mycobacterium Tuberculosis

The compound has been found to inhibit the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes it an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism . The most active compound in this category, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, has ATP IC 50 values from 6 to 18 μM against all strains in the presence of Q203 .

Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones

The compound is used in the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . This synthesis is facilitated by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Mechanism of Action

Future Directions

The future directions for the research and development of pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, these compounds are considered promising agricultural compounds . Moreover, due to their different mode of action from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far , making them a potential solution for controlling pests in the future.

properties

IUPAC Name |

2-benzylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c24-20-19-18(12-14-25-19)22-21(26-15-17-9-5-2-6-10-17)23(20)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAUOVCSVWJCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2762993.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2763002.png)

![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)